3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide
Description
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) substituent. The compound’s structure includes a sulfonamide group (-SO₂NH-) linked to a propane chain, with a 1,3-benzodioxole moiety attached via an ether linkage at the third carbon. The N-isopropyl group on the sulfonamide nitrogen enhances steric bulk, which may influence solubility, pharmacokinetics, and binding interactions.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-propan-2-ylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)14-20(15,16)7-3-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOLEZESSDNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzodioxole-containing derivatives documented in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features:
Key Observations
Core Structure Differences: The target sulfonamide diverges from the benzoimidazole () and piperazine (–4) cores in other compounds. For example, piperazine derivatives often exhibit CNS activity, while sulfonamides are more commonly associated with enzyme inhibition .
Substituent Effects: The N-isopropyl group in the target compound introduces steric hindrance absent in compounds like 4d () or 21 (). This may reduce metabolic degradation compared to less bulky analogs.
Low yields in sulfonamide synthesis (e.g., 25% in Compound 94) may reflect challenges in sulfonation or purification steps .
Physicochemical Properties: Melting Points: Piperazine-HCl salts (–4) melt at 171–185°C, consistent with ionic crystalline structures. The target compound’s melting point is unreported but likely higher than non-ionic analogs due to sulfonamide polarity . Solubility: The sulfonamide group (-SO₂NH-) enhances water solubility compared to benzodioxole ethers (e.g., 4d, ), though the isopropyl group may counterbalance this via hydrophobicity .
Spectroscopic Data :
- The target’s ¹H-NMR would expectedly show signals for the benzodioxole methylenedioxy group (δ ~5.90–6.00 ppm), isopropyl protons (δ ~1.10–1.30 ppm), and sulfonamide NH (δ ~7.50 ppm, broad). This aligns with shifts observed in analogs like Compound 25 (δ 5.10 ppm for OCH₂) .
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The sulfonamide group contributes to its pharmacological activity. The molecular formula for this compound is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that may influence its interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain thiourea derivatives exhibited IC values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF-7 cell lines, outperforming doxorubicin in some cases . This suggests that compounds with similar structures may also possess notable anticancer properties.
The anticancer mechanisms of these compounds often involve:
- Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Induction of Apoptosis : Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.
- Mitochondrial Pathway Modulation : Changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins have been observed, indicating a potential mechanism through which these compounds exert their effects .
Comparative Table of Biological Activities
| Compound Name | IC (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide | TBD | TBD | TBD |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 (HepG2) | HepG2 | EGFR Inhibition, Apoptosis |
| 1.54 (HCT116) | HCT116 | Cell Cycle Arrest | |
| 4.52 (MCF7) | MCF-7 | Mitochondrial Pathway Modulation |
Case Studies
Several case studies illustrate the effectiveness of benzo[d][1,3]dioxole derivatives in preclinical settings:
- Study on Thiourea Derivatives : A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them on multiple cancer cell lines. The results indicated significant cytotoxicity and highlighted the potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
